molecular formula C9H10N2O B13929795 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858117-07-4

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13929795
CAS No.: 858117-07-4
M. Wt: 162.19 g/mol
InChI Key: AVQQAGCANVYWGL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged structure recognized for its versatility in designing potent enzyme inhibitors. Scientific literature highlights the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising hinge-binding motif in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors . Researchers have utilized this core to create derivatives with low molecular weight and high ligand efficiency, which demonstrate potent activity against FGFR1, FGFR2, and FGFR3, making it an appealing lead compound for further optimization in targeted cancer therapies . Furthermore, closely related analogues, specifically 1H-pyrrolo[3,2-c]pyridine derivatives, have been designed as colchicine-binding site inhibitors (CBSIs) . These compounds exhibit moderate to excellent antitumor activities by effectively inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing G2/M phase cell cycle arrest and apoptosis in various cancer cell lines . This underscores the potential of the pyrrolopyridine chemical space in developing novel antimitotic agents. As a building block, this compound, identified by CAS number 57595760 , is offered for research purposes only. This product is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

858117-07-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11)

InChI Key

AVQQAGCANVYWGL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CNC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolo[2,3-b]pyridine Derivatives

One of the primary approaches to introduce the methoxymethyl group at the 3-position involves alkylation of pyrrolo[2,3-b]pyridine derivatives. According to patent US20090233956A1, derivatives of formula (Y) can be alkylated using appropriate alkylating agents to introduce alkoxyalkyl substituents such as methoxymethyl at the 3-position. The process typically involves:

  • Starting from the pyrrolo[2,3-b]pyridine scaffold.
  • Using p-toluenesulfonyl (tosyl) derivatives as leaving groups to facilitate nucleophilic substitution.
  • Employing alkyl halides or equivalents bearing the methoxymethyl moiety for alkylation.

This method allows the introduction of alkyl or alkoxyalkyl groups, including methoxymethyl, with control over substitution patterns on the heterocycle.

Electrophilic Substitution and Functional Group Transformations

Historical synthetic routes to 1H-pyrrolo[2,3-b]pyridines involve electrophilic substitution reactions such as nitration, bromination, and Mannich reactions predominantly at the 3-position. These transformations provide intermediates that can be further modified to introduce methoxymethyl groups through subsequent alkylation or reductive alkylation steps.

  • For example, nitration at the 3-position followed by reduction and alkylation can yield 3-substituted derivatives.
  • Reaction with aldehydes can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes, which upon further functionalization can be converted to methoxymethyl derivatives.

Palladium-Catalyzed Cross-Coupling and Amination Techniques

Recent advances have utilized palladium-catalyzed cross-coupling reactions to build complex pyrrolo[2,3-b]pyridine derivatives. Although these methods are more commonly applied to 2-aryl or 4-amino substituted derivatives, the principles can be adapted for 3-substituted compounds:

  • Suzuki–Miyaura cross-coupling at the 2-position followed by Buchwald–Hartwig amination at the 4-position has been demonstrated for related compounds.
  • Protection and deprotection strategies, such as trimethylsilylethoxymethyl (SEM) protection, are critical to achieve selective functionalization without side reactions.
  • Deprotection steps may release formaldehyde, which can lead to side products; thus, reaction conditions are carefully optimized.

While direct application to 3-(methoxymethyl) substitution is less reported, these methodologies provide a framework for complex functionalization of the pyrrolo[2,3-b]pyridine core.

Improved Synthetic Routes via Chichibabin Reaction and Organolithium Chemistry

Improved methods for related azaindole compounds, which share structural features with pyrrolo[2,3-b]pyridines, involve:

  • Use of organolithium reagents (e.g., n-butyllithium) to generate reactive intermediates at low temperatures.
  • Subsequent coupling with substituted nitriles or halides to form the bicyclic core with desired substituents.
  • The Chichibabin reaction performed in one pot for efficient ring closure and substitution.

These methods have been adapted to prepare various substituted pyrrolo derivatives, including methoxymethyl-substituted compounds, with improved yields and scalability.

Data Table Summarizing Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes Reference
Alkylation of Pyrrolo[2,3-b]pyridine derivatives Alkyl halides with methoxymethyl group, p-toluenesulfonyl derivatives Regioselective 3-position substitution Requires suitable leaving groups and base
Electrophilic substitution + reductive alkylation Nitration, reduction, aldehyde reaction Access to functionalized intermediates Multi-step, potential side reactions
Palladium-catalyzed cross-coupling and amination Suzuki–Miyaura, Buchwald–Hartwig, SEM protection/deprotection High selectivity, adaptable to complex substitution Sensitive deprotection steps, side products
Organolithium chemistry and Chichibabin reaction n-Butyllithium, substituted nitriles, one-pot reaction Improved yields, scalable synthesis Requires low temperature control

Comprehensive Research Findings and Analysis

  • The alkylation approach using tosylated intermediates is a well-established and reliable method for introducing methoxymethyl groups at the 3-position of the pyrrolo[2,3-b]pyridine core. This method benefits from the availability of alkylating agents and relatively straightforward reaction conditions.

  • Electrophilic substitution reactions provide versatile routes to functionalized intermediates but often require multiple steps and careful control to avoid polysubstitution or rearrangements.

  • Transition metal-catalyzed cross-coupling reactions offer powerful tools for selective functionalization but are more commonly applied to other positions on the pyrrolo[2,3-b]pyridine ring. Their adaptation to 3-position substitution requires protection strategies and careful optimization of deprotection steps to minimize side reactions involving formaldehyde release.

  • Organolithium-based methods combined with the Chichibabin reaction represent advanced synthetic strategies that improve yield and scalability for related azaindole compounds. These methods might be adapted for the synthesis of 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine with modifications tailored to the methoxymethyl substituent.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Position 3 substituents (e.g., methoxymethyl, thiazolyl-indolyl, nicotinamide) are critical for kinase inhibition (CDK1, FGFR) and apoptotic activity .
  • Position 5 modifications (e.g., trifluoromethyl, aryl groups) enhance target binding through hydrophobic or hydrogen-bonding interactions .
  • The methoxymethyl group offers a balance of solubility and moderate steric bulk, contrasting with bulkier groups (e.g., thiazolyl-indolyl in 1f) that may improve potency but limit bioavailability .

Electronic and Steric Effects

  • This contrasts with electron-withdrawing groups (e.g., nitro in ), which may improve electrophilic reactivity but reduce solubility .
  • Steric Impact : Bulky substituents (e.g., 3,4-dimethoxyphenyl in 21b) occupy hydrophobic pockets in FGFR1, while smaller groups (e.g., methoxymethyl) may favor entry into narrower binding sites .

Kinase Inhibition Profiles

  • CDK1 Inhibitors: Nortopsentin analogues (1f, 3f) show IC50 values in the nanomolar range, with synergistic effects observed with paclitaxel .
  • FGFR Inhibitors : Position 5 modifications (e.g., trifluoromethyl) improve binding affinity by 10-fold compared to unsubstituted cores .
  • TNIK Inhibitors : The pyrrolo[2,3-b]pyridine scaffold alone exhibits high TNIK inhibition, suggesting minimal substituent requirements for this target .

Apoptotic and Antitumor Effects

  • Compounds with thiazolyl-indolyl substituents (e.g., 1f) reduce tumor volume by 58–75% in murine models, outperforming simpler derivatives .

Physicochemical and Pharmacokinetic Properties

Property 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine 1f (Nortopsentin) FGFR Inhibitor (Compound 1)
LogP ~2.1 (predicted) ~3.8 ~4.2
Solubility (µg/mL) High (due to OCH3) Moderate Low
Synthetic Complexity Low High Moderate

Notes:

  • The methoxymethyl group improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethyl) .
  • Nortopsentin analogues face challenges in formulation due to high LogP .

Biological Activity

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds. The methoxymethyl group enhances its solubility and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Various derivatives of pyrrolo[2,3-b]pyridine have shown significant cytotoxic effects against cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against lung (A549), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer cell lines .
  • Kinase Inhibition : The compound has been identified as an inhibitor of c-Met kinase, which plays a critical role in tumor growth and metastasis. The most promising derivative demonstrated an IC50 value of approximately 0.506 μM against c-Met kinase .
  • Neuroprotective Effects : Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective applications. Compounds in this class have been linked to modulation of neurotrophic factors and signaling pathways associated with neuronal survival .

Antitumor Efficacy

A series of studies evaluated the antitumor efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives. For example:

CompoundCell LineIC50 (μM)
7cA5490.82
7cHepG21.00
7cMCF-70.93
7cPC-30.92
7cc-Met0.506

These findings suggest that modifications to the pyrrolo[2,3-b]pyridine structure can significantly enhance cytotoxicity against various cancer types .

Neuropharmacological Studies

In neuropharmacological research, compounds derived from pyrrolo[2,3-b]pyridine have shown promise in modulating signaling pathways involved in neurodegenerative diseases. For instance, compounds that activate c-Ret signaling have been proposed as potential treatments for conditions like Parkinson's disease and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxymethyl group and the overall scaffold can lead to variations in biological activity. For example:

  • Alkyl chain length : Shortening the alkyl linker between functional groups has been correlated with increased analgesic properties.
  • Functional group variation : Introduction of different substituents on the aromatic ring has been shown to affect both potency and selectivity against specific kinases .

Q & A

Q. How is regioselectivity controlled during nitration or halogenation?

  • Methodological Answer : Electrophilic nitration at the 3-position is favored under HNO3_3/H2_2SO4_4 conditions due to the electron-rich pyrrole ring. For bromination, NBS (N-bromosuccinimide) in DMF selectively targets the 5-position, as seen in 5-bromo-7-azaindole synthesis .

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